The synthesis of Bromo-Dragonfly involves several complex steps, typically starting from hydroquinone. The initial phase includes dialkylation with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to form the tetrahydrobenzodifuran structure. The synthesis then proceeds through formylation and condensation reactions to yield the final product .
The synthesis can be summarized as follows:
The synthesis requires controlled conditions such as temperature maintenance and drop-wise additions, which are critical for achieving high yields and purity .
Bromo-Dragonfly has a molecular formula of and a molecular mass of approximately 294.14 g/mol. The structure features two fused furanyl rings and an amine side chain, resembling a dragonfly in appearance, which inspired its name. The compound has a melting point where it decomposes at 240 °C when in hydrochloride form .
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Mass | 294.14 g/mol |
| Melting Point | Decomposes at 240 °C |
| SMILES | NC@HCC1=C(OC=C2)C2= C(Br)C3=C1C=CO3 |
Bromo-Dragonfly participates in various chemical reactions primarily due to its functional groups:
Bromo-Dragonfly's psychoactive effects are primarily mediated through its agonistic action at serotonin receptors:
Bromo-Dragonfly exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Solubility | Organic solvents |
| Stability | Sensitive to air/light |
Bromo-Dragonfly has been primarily studied for its pharmacological properties related to serotonin receptor activity:
Despite its potential applications in scientific research, Bromo-Dragonfly poses significant health risks due to its potency and potential for severe adverse reactions .
The pioneering work on Bromo-DragonFLY (1-(8-bromobenzo[1,2-b:4,5-b′]difuran-4-yl)-2-aminopropane) began in David E. Nichols' laboratory at Purdue University. Initial synthesis in 1998 aimed to explore structure-activity relationships of rigid phenethylamine derivatives at serotonin receptors. The synthesis started from hydroquinone, which underwent dialkylation with 1-bromo-2-chloroethane, bromination, and cyclization using n-butyllithium to form the benzodifuran core. Subsequent steps included formylation, nitropropene condensation, and lithium aluminum hydride reduction to yield the racemic amine precursor. Final aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) produced Bromo-DragonFLY [1] [2]. This design replaced flexible methoxy groups of phenethylamines like DOB with a planar, aromatic benzodifuran system to probe conformational preferences at 5-HT receptors [3].
Bromo-DragonFLY belongs to two structural families: the benzodifurans ("DragonFLY") and the phenethylamines. Its core structure differentiates it from:
Table 1: Structural and Potency Comparison of Bromo-DragonFLY Analogues
| Compound | Core Structure | α-Methyl Group | ED₅₀ (HTR in mice, μmol/kg) |
|---|---|---|---|
| Bromo-DragonFLY | Aromatic benzodifuran | Yes | 0.20 |
| 2C-B-FLY | Saturated benzodifuran | No | 1.79 |
| DOB | Dimethoxybenzene | Yes | 0.75 |
| 2C-B | Dimethoxybenzene | No | 2.43 |
Data derived from rodent head-twitch response (HTR) studies [3].
Incorporating the benzodifuran system and α-methyl group synergistically enhanced 5-HT₂ₐ binding. The aromatic benzodifuran enforced planarity, while the α-methyl group optimized steric interactions with the receptor’s hydrophobic pocket [3] [4].
In 2001, Nichols resolved racemic Bromo-DragonFLY via enantiospecific synthesis. The key steps included:
This synthesis confirmed the R-enantiomer as the eutomer, exhibiting 7-fold higher 5-HT₂ₐ affinity (Kᵢ = 0.04 nM) than the S-form. The R-configuration aligned with the stereochemical preference of 5-HT₂ₐ for (R)-phenethylamines, facilitating optimal hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 [2] [4].
Table 2: Receptor Binding Affinities (Kᵢ, nM) of Bromo-DragonFLY Enantiomers
| Receptor | (R)-(-)-Bromo-DragonFLY | (S)-(+)-Bromo-DragonFLY |
|---|---|---|
| 5-HT₂ₐ | 0.04 | 0.28 |
| 5-HT₂c | 0.02 | 0.14 |
| 5-HT₂в | 0.19 | 1.3 |
Source: Radioligand binding studies in cloned receptors [1] [2].
Bromo-DragonFLY appeared in European recreational markets around 2005–2006, often misrepresented as "synthetic LSD" on blotter paper or in liquids [1] [4]. Key milestones in its NPS emergence include:
Its extreme potency (300× mescaline; human active dose: 0.2–0.8 mg) and prolonged duration (>24 hr) made it attractive for illicit use. However, inconsistent labeling and presence of synthesis impurities (e.g., brominated byproducts) in street samples amplified overdose risks [2] [4]. By 2016, it was controlled in Canada, Australia, and parts of the EU under analog legislation targeting phenethylamine derivatives [1].
Comprehensive List of Compounds Mentioned
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5